molecular formula C25H25NO2 B12317199 4-(4-tert-Butyl-benzylidene)-1,2,3,4-tetrahydro-acridine-9-carboxylic acid

4-(4-tert-Butyl-benzylidene)-1,2,3,4-tetrahydro-acridine-9-carboxylic acid

Cat. No.: B12317199
M. Wt: 371.5 g/mol
InChI Key: JLYYFFPVASOOPO-BMRADRMJSA-N
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Description

4-(4-tert-Butyl-benzylidene)-1,2,3,4-tetrahydro-acridine-9-carboxylic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzylidene group attached to a tetrahydro-acridine core, with a carboxylic acid functional group. The presence of the tert-butyl group adds to its stability and reactivity, making it a valuable compound for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-tert-Butyl-benzylidene)-1,2,3,4-tetrahydro-acridine-9-carboxylic acid typically involves the condensation of 4-tert-butylbenzaldehyde with 1,2,3,4-tetrahydroacridine-9-carboxylic acid under acidic or basic conditions. The reaction is often catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction mixture is heated to facilitate the formation of the benzylidene linkage .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate the use of heterogeneous catalysts to enhance the reaction rate and selectivity. The removal of water generated during the reaction is crucial to drive the equilibrium towards the formation of the desired product .

Chemical Reactions Analysis

Types of Reactions

4-(4-tert-Butyl-benzylidene)-1,2,3,4-tetrahydro-acridine-9-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(4-tert-Butyl-benzylidene)-1,2,3,4-tetrahydro-acridine-9-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-tert-Butyl-benzylidene)-1,2,3,4-tetrahydro-acridine-9-carboxylic acid involves its interaction with specific molecular targets. The benzylidene group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. The acridine core can intercalate into DNA, disrupting its structure and function. These interactions can trigger various cellular pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-tert-Butyl-benzylidene)-1,2,3,4-tetrahydro-acridine-9-carboxylic acid is unique due to its combination of a benzylidene group with an acridine core and a carboxylic acid functional group. This structure imparts distinct chemical reactivity and biological activity, setting it apart from other similar compounds .

Properties

Molecular Formula

C25H25NO2

Molecular Weight

371.5 g/mol

IUPAC Name

(4E)-4-[(4-tert-butylphenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid

InChI

InChI=1S/C25H25NO2/c1-25(2,3)18-13-11-16(12-14-18)15-17-7-6-9-20-22(24(27)28)19-8-4-5-10-21(19)26-23(17)20/h4-5,8,10-15H,6-7,9H2,1-3H3,(H,27,28)/b17-15+

InChI Key

JLYYFFPVASOOPO-BMRADRMJSA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)/C=C/2\CCCC3=C(C4=CC=CC=C4N=C23)C(=O)O

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=C2CCCC3=C(C4=CC=CC=C4N=C23)C(=O)O

Origin of Product

United States

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